molecular formula C9H9Cl2N3O3 B2938463 (E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide CAS No. 338404-31-2

(E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide

Numéro de catalogue: B2938463
Numéro CAS: 338404-31-2
Poids moléculaire: 278.09
Clé InChI: XOYMMZFUHNYTRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide is a useful research compound. Its molecular formula is C9H9Cl2N3O3 and its molecular weight is 278.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydroxychloroquine in Rheumatic Diseases

Hydroxychloroquine is widely used in the treatment of rheumatic diseases, including rheumatoid arthritis. Its application extends to managing autoimmune conditions due to its immunomodulatory effects. A study highlighted the safety of hydroxychloroquine during pregnancy and lactation in mothers with rheumatic diseases, showing no significant congenital malformations or neonatal infections, suggesting its safe use in this sensitive population (Motta et al., 2005).

Cardiovascular Safety

The cardiovascular safety profile of hydroxychloroquine has been a subject of study due to rare but serious complications. Research into hydroxychloroquine cardiotoxicity presents key diagnostic features for identifying this condition, emphasizing the importance of regular screening for early detection (Joyce et al., 2013).

Antidiabetic Potential

Hydroxychloroquine has shown potential benefits in type 2 diabetes management. A randomized controlled trial compared the efficacy and safety of hydroxychloroquine with teneligliptin in patients inadequately controlled with glimepiride, metformin, and insulin therapy. Hydroxychloroquine demonstrated a significant decrease in HbA1c, suggesting its effectiveness in glycemic control and its consideration as an add-on therapy (Ranjan et al., 2017).

Cancer Research

In cancer research, combinations of hydroxychloroquine with other chemotherapeutic agents have been explored for their potential to enhance treatment efficacy. Studies on recurrent glioblastoma multiforme and grade III malignant gliomas investigated the combination of hydroxychloroquine and other drugs, revealing some degree of antitumor activity and suggesting a potential role in treatment protocols (Desjardins et al., 2007).

COVID-19 Research

During the COVID-19 pandemic, hydroxychloroquine was extensively studied for its potential antiviral properties. Although initially considered a promising treatment option, further research indicated that it might not significantly affect patient outcomes and could be associated with adverse effects. This highlights the complexity of drug repurposing and the need for rigorous clinical trials (Mehra et al., 2020).

Propriétés

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-3-[(E)-hydroxyiminomethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O3/c10-7-2-1-6(3-8(7)11)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYMMZFUHNYTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CONC(=O)NC=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CONC(=O)N/C=N/O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.